S-tert-Butyl acetothioacetate
Overview
Description
S-tert-Butyl acetothioacetate is a useful research compound. Its molecular formula is C8H14O2S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
The exact mass of the compound Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
Compounds similar to butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester have been synthesized and evaluated for their antibacterial properties. For example, Santilli et al. (1975) synthesized a series of carboxylic acid esters and evaluated their effectiveness against gram-negative bacterial infections, highlighting the potential of such compounds in developing new antibacterial agents (Santilli, Scotese, & Yurchenco, 1975).
Agricultural Applications
Research by Ferroni et al. (2015) on polyenylcyclopropane carboxylic esters demonstrates high insecticidal activity, suggesting that derivatives of compounds like butanethioic acid esters can be effective in pest management strategies (Ferroni, Bassetti, Borzatta, Capparella, Gobbi, Guerrini, & Varchi, 2015).
Prodrug Applications in Pharmacology
Compounds structurally related to butanethioic acid esters have been explored as prodrugs. Saari et al. (1984) investigated methyldopa esters as potential prodrugs for hypertension treatment, showcasing the utility of such esters in improving drug bioavailability and efficacy (Saari, Halczenko, Cochran, Dobrinska, Vincek, Titus, Gaul, & Sweet, 1984).
Environmental and Toxicological Studies
Research into the environmental impact and toxicological profiles of chemical compounds, including esters similar to butanethioic acid esters, is crucial for understanding their safety and ecological effects. Studies such as those by Kaphalia, Ghanayem, and Ansari (1996) on the nonoxidative metabolism of 2-butoxyethanol through fatty acid conjugation provide insights into the metabolic pathways and potential toxic effects of related esters (Kaphalia, Ghanayem, & Ansari, 1996).
Metabolic Studies for Nutrition
Research by Miller, Dymsza, Tannenbaum, and Goldblith (1965) on the metabolism of energy-dense compounds, including butanediol and related esters, provides valuable information for developing nutritional supplements and understanding energy metabolism, which could be relevant for compounds similar to butanethioic acid esters (Miller, Dymsza, Tannenbaum, & Goldblith, 1965).
Mechanism of Action
S-tert-Butyl acetothioacetate, also known as Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester or S-tert-butyl 3-oxobutanethioate, is a compound of interest in the field of biochemistry.
Biochemical Pathways
It is possible that it may influence pathways related to sulfur metabolism, but this requires further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate are unknown. It is known to be a liquid at room temperature with a density of 0.994 g/mL at 25 °C (lit.) .
Biochemical Analysis
Biochemical Properties
S-tert-Butyl acetothioacetate plays a significant role in biochemical reactions, particularly in the synthesis of acetoacetate derivatives . It interacts with various enzymes and proteins, facilitating the formation of acetoacetylated compounds. The compound’s interaction with enzymes such as acetoacetyl-CoA thiolase is crucial for its role in biochemical pathways . These interactions typically involve the transfer of acetoacetyl groups, which are essential for various metabolic processes.
Cellular Effects
This compound influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of key enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. The compound’s impact on gene expression can lead to changes in the production of proteins that are vital for cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme modulation . The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression, affecting the overall cellular function . The binding of this compound to specific enzymes can alter their activity, thereby influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at room temperature, but its activity can diminish over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can facilitate normal metabolic processes without causing adverse effects. At higher doses, it can lead to toxic effects and disrupt cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of acetoacetate derivatives . It interacts with enzymes such as acetoacetyl-CoA thiolase, which plays a crucial role in the metabolism of acetoacetyl groups . These interactions can affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution mechanisms are essential for the compound’s activity and function within the cellular environment .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity can be influenced by its localization, which is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches the appropriate cellular compartments to perform its functions effectively .
Properties
IUPAC Name |
S-tert-butyl 3-oxobutanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOMETKMHQLOHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166618 | |
Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15925-47-0 | |
Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015925470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-tert-Butyl acetothioacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main synthetic application of S-tert-Butyl acetothioacetate highlighted in the research?
A: The research primarily focuses on using this compound as a precursor for synthesizing β-diamides (malonamides) and β-amidoesters (malonamic acid esters) []. This is achieved through a multi-step reaction where the compound first reacts with isocyanates, followed by subsequent reactions with amines or alcohols.
Q2: What makes this compound particularly suitable for this type of synthesis?
A: The research highlights the high yield and efficiency of using this compound in the synthesis of β-diamides and β-amidoesters []. The S-tert-butyl group in the molecule plays a crucial role. After reacting with isocyanates, the resulting tricarbonyl intermediate spontaneously loses an acetyl group (deacetylation), leading to the formation of β-amidothioesters. This spontaneous deacetylation is a key factor contributing to the efficiency of the synthesis.
Q3: Is there any information available about improving the preparation process of this compound itself?
A: Yes, one of the research papers focuses on optimizing the multigram-scale preparation of this compound []. While the specific details of the improved method are not provided in the abstract, the research suggests there's ongoing interest in making the production of this valuable reagent more efficient.
Q4: Are there other applications of this compound in organic synthesis?
A: Besides its use in preparing β-diamides and β-amidoesters, research indicates that this compound can also be utilized in the synthesis of β-ketomacrolactones and β-ketodiolides []. This highlights the versatility of this compound as a building block in organic synthesis for various cyclic molecules.
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